

# An In-depth Technical Guide to m-PEG8-CH<sub>2</sub>COOH (CAS: 102013-72-9)

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## Compound of Interest

Compound Name: *m-PEG8-CH<sub>2</sub>COOH*

Cat. No.: B609303

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## Introduction

**m-PEG8-CH<sub>2</sub>COOH**, with the CAS number 102013-72-9, is a discrete polyethylene glycol (dPEG®) derivative that is monodispersed and features eight ethylene glycol units. This heterobifunctional linker is characterized by a methoxy group at one terminus and a carboxylic acid group at the other. The defined chain length of the PEG spacer is crucial for applications requiring precise control over molecular architecture, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).<sup>[1]</sup>

The hydrophilic nature of the PEG chain enhances the aqueous solubility and stability of conjugated molecules, reduces non-specific protein binding, and can prolong circulation half-life by minimizing renal clearance.<sup>[1]</sup> The terminal carboxylic acid provides a versatile handle for covalent conjugation to primary amines on biomolecules like proteins, peptides, or nanoparticles, typically through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical properties, applications, and experimental protocols associated with **m-PEG8-CH<sub>2</sub>COOH**.

## Physicochemical and Analytical Properties

The quality and purity of **m-PEG8-CH<sub>2</sub>COOH** are critical for reproducible results in research and development. The following tables summarize its key properties and typical analytical data.

## Table 2.1: General Properties

Property	Value	Reference(s)
CAS Number	102013-72-9	[2][3][4][5][6][7]
Molecular Formula	C19H38O11	[3][6]
Molecular Weight	442.50 g/mol	[3][4][6]
IUPAC Name	2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid	[3]
Synonyms	mPEG8-acetic acid, 3,6,9,12,15,18,21,24,27- Nonaoxaoctacosanoic acid	[3]
Appearance	Colorless to light yellow liquid or oil	[3][4]
Density	1.122 g/cm <sup>3</sup>	[3][4]
Purity	≥95%	[3][6]
Storage	Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

## Table 2.2: Analytical Data Summary

Analytical Method	Expected Results	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.38 (s, 3H, OCH <sub>3</sub> ), 3.55–3.70 (m, 32H, PEG backbone), 4.15 (s, 2H, CH <sub>2</sub> COOH)	[2]
<sup>13</sup> C NMR	δ 59.1 (OCH <sub>3</sub> ), 70.1–72.5 (PEG carbons), 172.3 (COOH)	[2]
Mass Spectrometry (ESI-MS)	m/z 443.2 [M+H] <sup>+</sup>	[2]
Solubility	Soluble in DMSO (200 mg/mL), water, and most organic solvents.	[4]

## Key Applications and Experimental Protocols

**m-PEG8-CH<sub>2</sub>COOH** is a versatile tool primarily used for bioconjugation, nanoparticle surface modification, and as a linker in the synthesis of complex therapeutic molecules.

### Bioconjugation to Amine-Containing Molecules

The most common application of **m-PEG8-CH<sub>2</sub>COOH** is its conjugation to primary amines (e.g., lysine residues on proteins) via amide bond formation. This is typically achieved using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS.

This two-step protocol minimizes protein cross-linking by activating the PEG linker first before adding it to the protein solution.

Materials:

- **m-PEG8-CH<sub>2</sub>COOH**
- Protein of interest in an amine-free buffer (e.g., PBS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

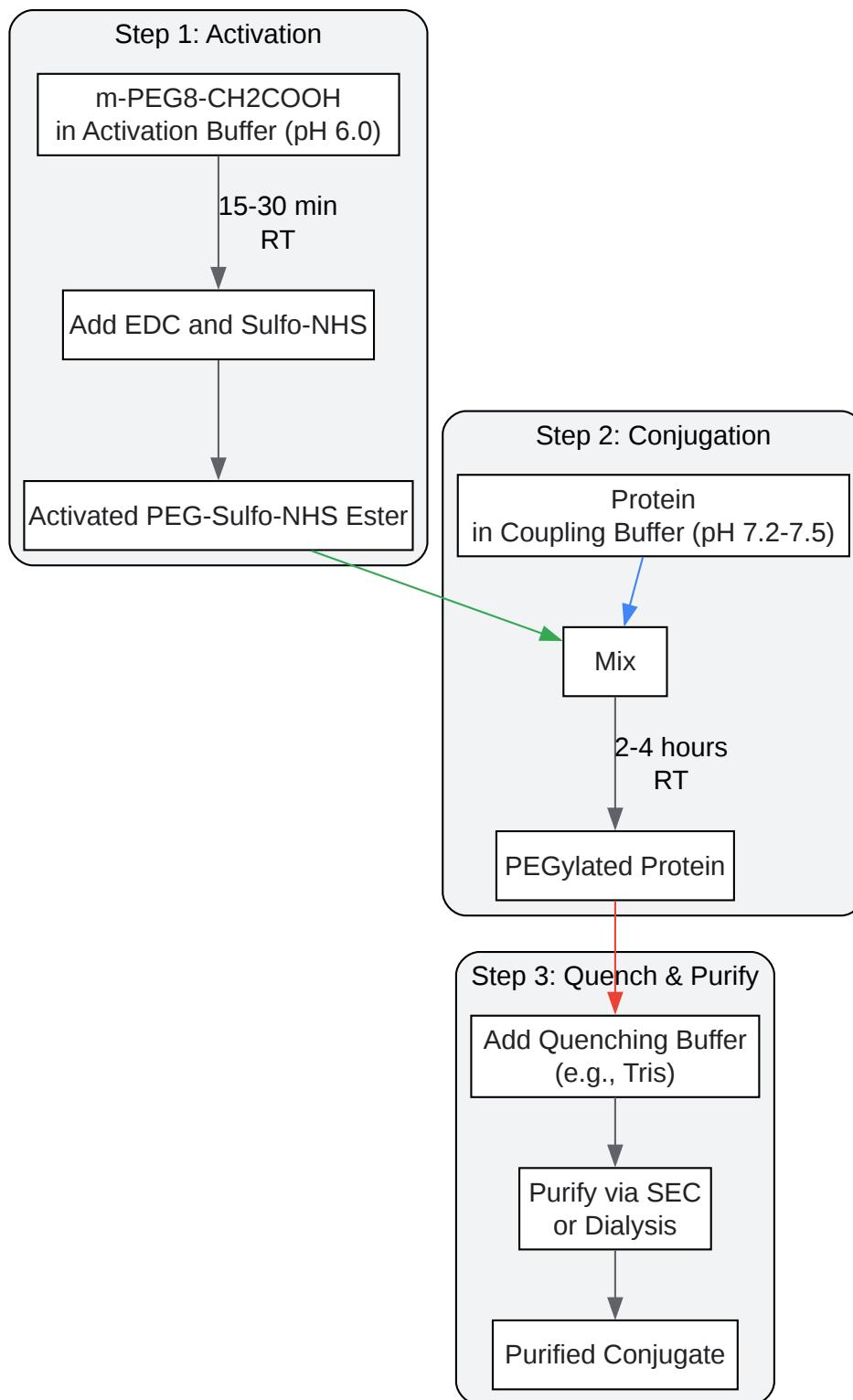
- EDC Hydrochloride
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.<sup>[8]</sup>
- Activation of **m-PEG8-CH<sub>2</sub>COOH**:
  - Dissolve **m-PEG8-CH<sub>2</sub>COOH** in Activation Buffer.
  - Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to the PEG solution.<sup>[8][9]</sup>
  - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive sulfo-NHS ester.<sup>[8]</sup>
- Conjugation to Protein:
  - Immediately add the activated PEG-linker solution to the protein solution in Coupling Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at pH 7.2-8.0.<sup>[10]</sup>
  - The molar ratio of linker to protein should be optimized but can be started at a 5- to 20-fold molar excess.<sup>[6]</sup>
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.<sup>[8]</sup>
- Quenching:

- Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted sulfo-NHS esters.[\[8\]](#)
- Incubate for 15-30 minutes at room temperature.[\[8\]](#)
- Purification:
  - Remove unreacted PEG linker and byproducts by purifying the conjugate using SEC, dialysis, or tangential flow filtration.[\[6\]](#)

## Workflow for EDC/NHS Protein Bioconjugation

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Workflow for EDC/NHS Protein Bioconjugation.

## PROTAC Synthesis

**m-PEG8-CH<sub>2</sub>COOH** is an ideal linker for PROTAC development, providing the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This protocol describes the synthesis of a PROTAC by first coupling **m-PEG8-CH<sub>2</sub>COOH** to an E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.

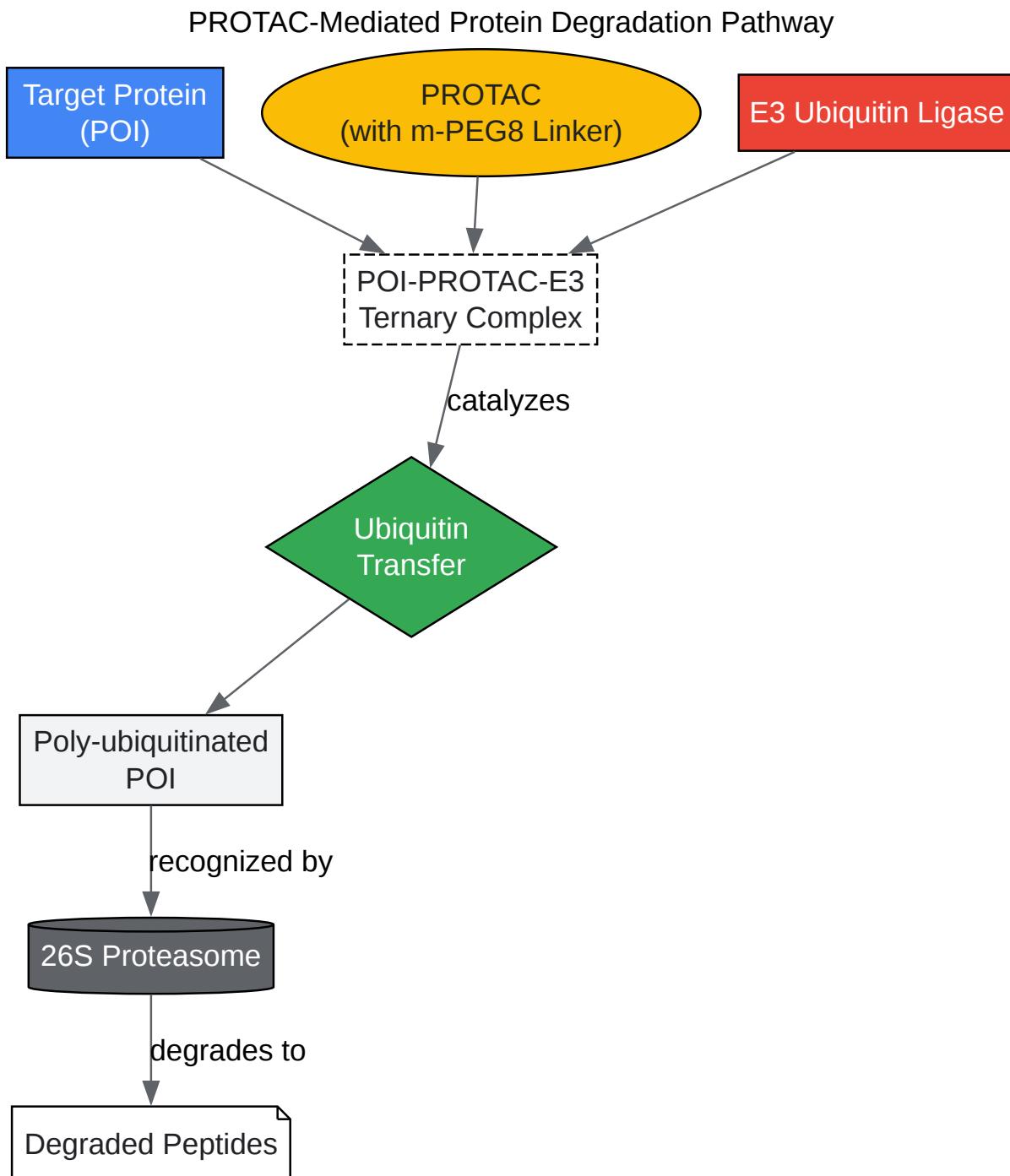
Materials:

- **m-PEG8-CH<sub>2</sub>COOH**
- Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)
- Amine-functionalized POI Ligand
- Peptide coupling reagent (e.g., HATU)
- Base (e.g., DIPEA)
- Anhydrous DMF
- Purification system (e.g., preparative HPLC)

Procedure:

- First Amide Coupling (Linker to E3 Ligase Ligand):
  - In a dry flask under an inert atmosphere, dissolve **m-PEG8-CH<sub>2</sub>COOH** (1.0 eq.) in anhydrous DMF.
  - Add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[11]
  - Add the amine-functionalized E3 ligase ligand (1.1 eq.) to the mixture.
  - Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.[11]

- Upon completion, purify the E3 Ligase-PEG8-COOH intermediate by preparative HPLC.
- Second Amide Coupling (Intermediate to POI Ligand):
  - Dissolve the purified E3 Ligase-PEG8-COOH intermediate (1.0 eq.) in anhydrous DMF.
  - Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-30 minutes to activate the terminal carboxyl group.[11]
  - Add the amine-functionalized POI ligand (1.1 eq.) to the reaction.
  - Stir at room temperature for 4-12 hours, monitoring by LC-MS.[11]
- Final Purification:
  - Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
  - Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.



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PROTAC-Mediated Protein Degradation Pathway.

## Nanoparticle Surface Functionalization

PEGylation of nanoparticles is a standard technique to improve their stability, biocompatibility, and pharmacokinetic profile for applications in drug delivery and diagnostics.[12]

This protocol details the attachment of **m-PEG8-CH<sub>2</sub>COOH** to nanoparticles (NPs) that have been pre-functionalized with primary amines.

#### Materials:

- Amine-functionalized nanoparticles (e.g., AuNPs, IONPs)
- **m-PEG8-CH<sub>2</sub>COOH**
- Activation Buffer: 0.1 M MES, pH 6.0
- EDC and sulfo-NHS
- Quenching Solution: 50 mM Tris-HCl or Glycine
- Purification system (e.g., centrifugal filter units, magnetic separator)

#### Procedure:

- Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of approximately 1 mg/mL.
- Linker Activation: In a separate tube, dissolve **m-PEG8-CH<sub>2</sub>COOH** in Activation Buffer. Add a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS. Incubate for 15-30 minutes at room temperature.[13]
- Conjugation: Add the activated PEG-linker solution to the nanoparticle dispersion. A starting molar ratio of 1000-5000 PEG molecules per nanoparticle is recommended for optimization. [13]
- Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
- Quenching and Purification:

- Add the Quenching Solution to the reaction and incubate for 15-30 minutes to deactivate unreacted sulfo-NHS esters.[2]
- Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer (e.g., PBS). Use centrifugal filter units or a magnetic separator to facilitate washing and remove excess reagents. Perform at least three wash cycles.[2]
- Characterization: Characterize the purified PEGylated nanoparticles using techniques like Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential to assess surface charge changes.

## Analytical Characterization Protocols

Proper analytical characterization is essential to confirm the identity of **m-PEG8-CH<sub>2</sub>COOH** and the success of conjugation reactions.

### NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **m-PEG8-CH<sub>2</sub>COOH**.

Sample Preparation:

- Dissolve 5-10 mg of **m-PEG8-CH<sub>2</sub>COOH** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.[4]

<sup>1</sup>H NMR Acquisition Parameters (400 MHz):

- Pulse Sequence: Standard single-pulse ( zg30 )
- Number of Scans: 16-32
- Relaxation Delay: 5 seconds
- Acquisition Time: 4 seconds[4]

### HPLC-MS Analysis of Conjugates

Objective: To assess the purity of a PEGylated product (e.g., a peptide conjugate) and confirm its molecular weight.

HPLC Conditions:

- Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5-95% B over 15 minutes
- Flow Rate: 0.3 mL/min
- Detection: UV at 214 nm

MS Conditions:

- Ionization Source: Electrospray Ionization (ESI), positive mode
- Mass Range: 100 - 3000 m/z

## Conclusion

**m-PEG8-CH<sub>2</sub>COOH** (CAS: 102013-72-9) is a high-purity, monodisperse PEG linker that offers researchers and drug developers precise control over the design of complex bioconjugates. Its well-defined structure, combined with the hydrophilic properties of the PEG chain and the reactive versatility of the terminal carboxylic acid, makes it an invaluable tool in the fields of targeted drug delivery, PROTAC development, and nanomedicine. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in advanced biomedical research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG8-CH<sub>2</sub>COOH (CAS: 102013-72-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609303#m-peg8-ch2cooh-cas-number-102013-72-9\]](https://www.benchchem.com/product/b609303#m-peg8-ch2cooh-cas-number-102013-72-9)

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